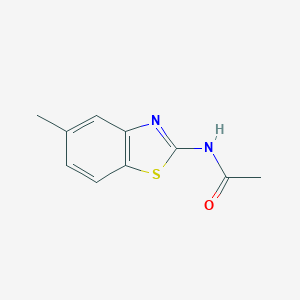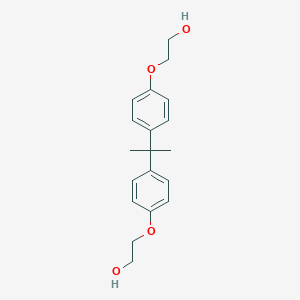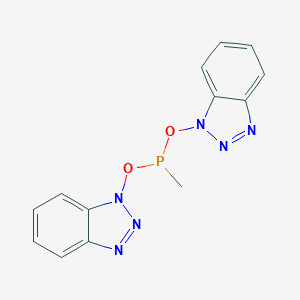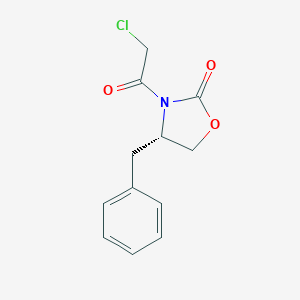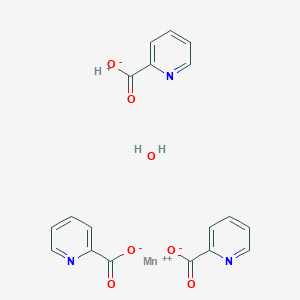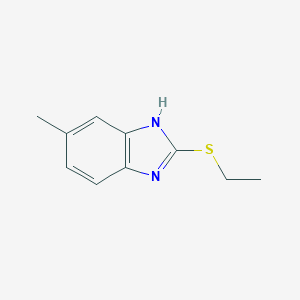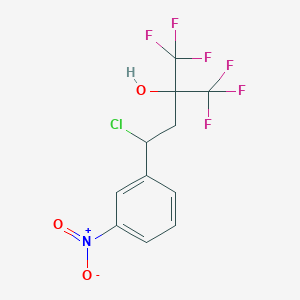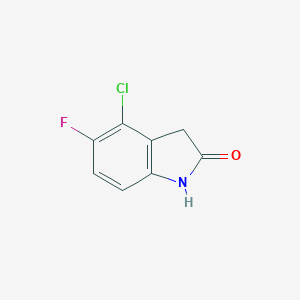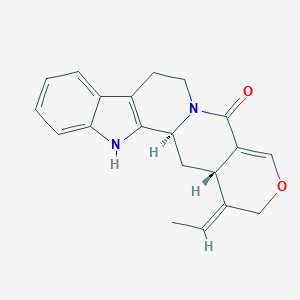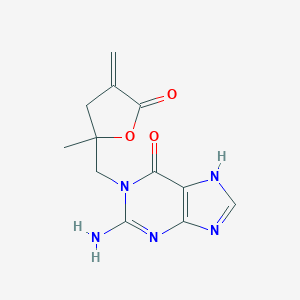
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, also known as M2G, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. M2G is a modified nucleotide, which is a building block of DNA and RNA. It has been shown to have unique properties that make it a useful tool for studying various biological processes.
Mécanisme D'action
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is incorporated into RNA molecules during transcription and is believed to play a role in RNA stability and translation. It has been shown to interact with various RNA-binding proteins, which can affect the function of the RNA molecule. The precise mechanism of action of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is not fully understood, and further research is needed to elucidate its effects on RNA function.
Effets Biochimiques Et Physiologiques
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of RNA molecules and to enhance translation efficiency. 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has also been shown to affect the binding of RNA-binding proteins, which can alter the function of the RNA molecule. In addition, 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been shown to have potential anti-viral properties, although further research is needed to confirm this effect.
Avantages Et Limitations Des Expériences En Laboratoire
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a useful tool for studying RNA modification and RNA-protein interactions. However, there are also limitations to using 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine in lab experiments. It can be difficult to incorporate 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine into RNA molecules, and the effects of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine on RNA function can be complex and difficult to interpret.
Orientations Futures
There are several future directions for 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine research. One area of interest is the role of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine in RNA modification and translation. Further research is needed to elucidate the precise mechanism of action of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine and its effects on RNA function. Another area of interest is the potential anti-viral properties of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine. Research in this area could lead to the development of new antiviral drugs. Finally, there is a need for further research on the synthesis and purification of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, as well as its potential applications in other areas of biology and medicine.
Conclusion
In conclusion, 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. It has been shown to have unique properties that make it a useful tool for studying various biological processes. Further research is needed to fully elucidate the mechanism of action of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine and its effects on RNA function. However, 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has the potential to be a valuable tool for studying RNA modification and RNA-protein interactions, as well as a potential anti-viral agent.
Méthodes De Synthèse
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be synthesized using a multi-step chemical process that involves the reaction of guanine with a series of reagents. The final product is a white crystalline powder that can be purified using various chromatographic techniques. The synthesis of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been used in various scientific research applications, including the study of RNA modification and RNA-protein interactions. It has also been used to investigate the role of modified nucleotides in cellular processes such as translation and RNA stability. 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been shown to be a useful tool for studying the effects of RNA modifications on gene expression and protein synthesis.
Propriétés
Numéro CAS |
105970-04-5 |
|---|---|
Nom du produit |
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine |
Formule moléculaire |
C12H13N5O3 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
Clé InChI |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
SMILES canonique |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
Synonymes |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
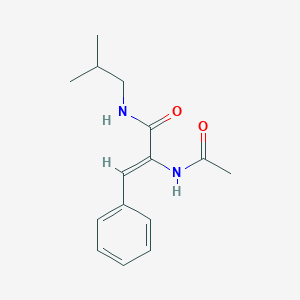
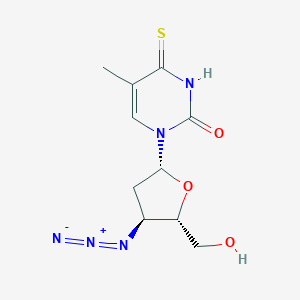
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
